N-[(1-adamantylamino)carbonothioyl]-2-naphthamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-2-naphthamide is a useful research compound. Its molecular formula is C22H24N2OS and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16093457 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
N-[(1-adamantylamino)carbonothioyl]-2-naphthamide derivatives have been synthesized and studied for their biological activities. For instance, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, a related compound, was synthesized and its structure was established by several spectroscopic methods. This compound showed significant binding with DNA via intercalation and groove binding and exhibited selective cytotoxicity towards cancer cells over normal cells, indicating its potential in anticancer research (Arshad et al., 2021).
Analytical Applications
In analytical chemistry, adamantyl-naphthyl derivatives have been utilized as solid-phase reagents for the spectroscopic determination of heavy metals in natural water. These compounds, when adsorbed onto silica gel, facilitate the recovery and preconcentration of metals like cobalt, allowing for their subsequent detection and speciation analysis in environmental samples (Linnik & Zaporozhets, 2003).
Environmental Remediation
Research into environmental remediation has explored the use of biochar/iron oxide composites for the degradation of model naphthenic acids, compounds closely related to adamantyl-naphthyl derivatives. These studies suggest the potential of such composites in treating pollutants that are particularly abundant in oil sands process water, highlighting an environmentally beneficial application of adamantane-naphthyl chemistry (Song et al., 2022).
Material Science
In the field of materials science, adamantane-naphthyl compounds have been investigated for their unique properties and applications. For example, the synthesis of novel poly[(1,3-adamantyl)bis(2-naphthol)] with a low dielectric constant was reported, demonstrating the potential of these materials in electronic applications due to their thermal stability and favorable electronic properties (Matsumoto et al., 2006).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-20(19-6-5-17-3-1-2-4-18(17)10-19)23-21(26)24-22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16H,7-9,11-13H2,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCUQVUVKQVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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